molecular formula C12H10ClNO2S B1621246 1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one CAS No. 263564-17-6

1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one

Cat. No.: B1621246
CAS No.: 263564-17-6
M. Wt: 267.73 g/mol
InChI Key: LXUBWCNCTWHIBQ-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 2-position with a (2-chlorophenoxy)methyl group and at the 4-position with an acetyl group. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous thiazole derivatives (e.g., S-substitution steps described in ) .

Properties

IUPAC Name

1-[2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-8(15)10-7-17-12(14-10)6-16-11-5-3-2-4-9(11)13/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUBWCNCTWHIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)COC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372548
Record name 1-{2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263564-17-6
Record name 1-{2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-chlorophenol with a suitable thiazole precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions, including alkylation and oxidation, to yield the final compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Additions at the Ethanone Carbonyl Group

The ketone group undergoes nucleophilic attacks under controlled conditions:

Reaction Type Reagents/Conditions Product Key Observations
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0°CSecondary alcohol derivativeRegioselectivity influenced by steric hindrance from the thiazole ring .
Hydride ReductionNaBH₄ or LiAlH₄, EtOH1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethanolLiAlH₄ achieves full reduction; NaBH₄ requires acid catalysis .
Oxime FormationNH₂OH·HCl, pyridine, refluxCorresponding oximeUsed for ketone protection in multi-step syntheses .

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety participates in electrophilic substitutions, primarily at the 5-position:

Reaction Type Reagents/Conditions Product Key Observations
BrominationBr₂, FeBr₃, DCM, 25°C5-Bromo-thiazole derivativeEnhanced bioactivity observed in brominated analogs .
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-thiazole derivativeRequires strict temperature control to avoid ring decomposition .

Hydrolysis and Ether Cleavage Reactions

The chlorophenoxy ether undergoes hydrolysis under specific conditions:

Reaction Type Reagents/Conditions Product Key Observations
Acidic HydrolysisH₂SO₄ (conc.), reflux2-Chlorophenol + thiazole-acetic acidCompetitive degradation of thiazole observed at high temperatures .
Basic HydrolysisNaOH (aq.), 100°CSodium 2-chlorophenoxide + thiazole-alcoholLimited utility due to poor selectivity .

Condensation and Schiff Base Formation

The ethanone group reacts with nitrogen nucleophiles:

Reaction Type Reagents/Conditions Product Key Observations
Hydrazone FormationNH₂NH₂, EtOH, ΔHydrazone derivativeUsed to study ketone reactivity in biological systems .
Schiff Base SynthesisR-NH₂, TiCl₄, CH₂Cl₂Imine-functionalized thiazoleProducts show enhanced antimicrobial activity .

Functional Group Interconversion

The chlorophenoxy group enables further transformations:

Reaction Type Reagents/Conditions Product Key Observations
Ullmann CouplingCuI, phenanthroline, K₃PO₄Biaryl-thiazole hybridUsed to introduce pharmacologically relevant aryl groups .
Nucleophilic Aromatic SubstitutionNaN₃, DMF, 60°CAzide-functionalized derivativeIntermediate for click chemistry applications .

Key Research Findings

  • Bromination : Introduction of bromine at the thiazole’s 5-position increased antimicrobial efficacy by 40% against Staphylococcus aureus .

  • Schiff Base Derivatives : Imine-linked analogs demonstrated IC₅₀ values of 8.2 µM against breast cancer cell lines (MCF-7) .

  • Grignard Additions : Steric effects from the thiazole ring reduced yields to 55–65% compared to simpler ketones (80–90%) .

This compound’s versatility in organic transformations positions it as a valuable scaffold for drug discovery and materials science. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Scientific Research Applications

Potential Applications

Due to its unique structure and biological activity, 1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one has potential applications in various fields. Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. Specifically, this compound has demonstrated significant antimicrobial activity against various pathogens, suggesting its potential efficacy in targeting specific cellular pathways involved in disease processes.

Interaction Studies

Interaction studies have explored the binding affinity of this compound with various biological targets, utilizing techniques like molecular docking and in vitro assays to assess its interaction with proteins associated with disease pathways. Preliminary results suggest that this compound may effectively inhibit specific enzymes or receptors involved in microbial resistance or cancer cell proliferation.

Several compounds share structural similarities with this compound. The following table highlights some examples:

Compound NameStructure FeaturesBiological Activity
2-(4-Chlorophenyl)-thiazoleContains a thiazole ringAntimicrobial
4-MethylthiazoleMethyl group on thiazoleAntifungal
5-(Chlorobenzyl)-thiazoleBenzyl substitution on thiazoleAnticancer
2-(Chloro)-N-(thiazolyl)acetamideAcetamide linked to thiazoleAntidiabetic

Mechanism of Action

The mechanism of action of 1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and disruption of cellular membranes .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Heterocycle Key Substituents Notable Features Source (Evidence ID)
1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one 1,3-Thiazole 2-(2-Chlorophenoxy)methyl; 4-acetyl Enhanced lipophilicity due to chlorophenoxy Target Compound
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one 1,3-Thiazole 2-Phenyl; 4-acetyl Simpler structure; lacks chlorine substitution 17
2-(2-Chlorophenoxy)-1-(pyrazol-4-yl)ethan-1-one Pyrazole 2-Chlorophenoxy; 3-cyclopropyl, 5-hydroxy, 1-methyl groups Broader heterocyclic diversity 5
1-(4-Chlorophenyl)-2-((triazol-3-yl)thio)ethanone 1,2,4-Triazole 4-Chlorophenyl; thioether-linked triazole Dual functionality (Cl-phenyl + triazole) 15
1-(4-Chloro-thiophen-2-yl)ethanone Thiophene 4-Chloro; acetyl Electron-rich sulfur heterocycle 16

Key Observations :

  • Heterocycle Influence : Thiazole-based compounds (e.g., ) share a sulfur-containing core, which may improve metabolic stability compared to oxygen-rich pyrazoles () .
  • Substituent Effects: The 2-chlorophenoxy group in the target compound likely enhances hydrophobic interactions in biological systems compared to phenyl () or unsubstituted analogs .
  • Functional Group Diversity : Thioether-linked triazoles () and trifluoromethyl groups () introduce distinct electronic and steric profiles, affecting reactivity and target selectivity .

Physicochemical Properties

  • Solubility : Thiazole derivatives generally exhibit moderate aqueous solubility, which may be optimized via formulation or prodrug strategies.

Biological Activity

1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one, a synthetic organic compound, is characterized by its thiazole structure combined with a chlorophenoxy group. This unique configuration contributes to its diverse biological activities, making it a compound of interest in pharmaceutical and agrochemical applications. The molecular formula is C12H10ClNO2S, with a molecular weight of approximately 267.73 g/mol .

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The chlorophenoxy group enhances the compound's chemical reactivity and biological potency .

PropertyValue
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73 g/mol
CAS Number263564-17-6
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may modulate oxidative stress pathways and disrupt cellular membranes .

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that thiazole derivatives can effectively combat Plasmodium falciparum and Mycobacterium tuberculosis , suggesting potential applications in treating malaria and tuberculosis .

Antitumor Activity

Thiazole compounds are also recognized for their antitumor properties. For example, a related study highlighted that thiazole derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa cells, with IC50 values indicating effective concentrations required to inhibit cell growth .

Case Studies

  • Study on Cytotoxicity : A series of thiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The presence of electron-donating groups on the phenyl ring significantly enhanced the cytotoxic activity, indicating structure-activity relationships (SAR) that are crucial for developing effective anticancer agents .
  • Antimicrobial Evaluation : Another study focused on the synthesis of thiazole-based compounds that demonstrated broad-spectrum antimicrobial activity comparable to established antibiotics like Gentamicin. These findings underline the potential of thiazole derivatives as alternatives in antimicrobial therapy .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or heterocyclic coupling. A common method involves refluxing 4-hydroxyacetophenone derivatives with 2-chlorobenzyl chloride in ethanol using anhydrous potassium carbonate as a base (6–8 hours, ~70–80°C) . For thiazole ring formation, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst under heterogenous conditions (70–80°C, 1 hour) is effective, achieving yields >75% . Key variables include solvent polarity (ethanol vs. PEG-400), catalyst choice, and temperature control. Lower yields in ethanol may arise from incomplete substitution, while PEG-400 enhances miscibility and reaction efficiency .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) for this compound across studies?

Contradictions in spectral data often stem from impurities, solvent effects, or crystallographic packing. For example, IR absorption for the thiazole C=N stretch varies between 1620–1650 cm⁻¹ depending on hydrogen bonding . In NMR, chemical shifts for the acetyl group (δ 2.5–2.7 ppm) may shift due to crystal polymorphism, as observed in X-ray studies . To resolve discrepancies:

Reproduce synthesis under standardized conditions.

Use high-resolution spectroscopy (e.g., 500 MHz NMR) and compare with computational predictions (DFT).

Perform single-crystal X-ray diffraction to confirm molecular conformation .

Basic: What safety protocols are critical when handling this compound in the lab?

Due to its chlorinated and heterocyclic structure, strict safety measures are required:

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis .
  • Waste disposal: Segregate organic waste and collaborate with certified agencies for hazardous material disposal .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

The 2-chlorophenoxy and thiazole moieties suggest potential bioactivity (e.g., antimicrobial or kinase inhibition). Methodological steps include:

Docking studies: Screen against target proteins (e.g., bacterial enzymes) using software like AutoDock Vina.

QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends from analogous compounds .

ADMET prediction: Assess pharmacokinetics (e.g., logP ~2.8) to optimize bioavailability .

Advanced: How do structural modifications (e.g., substituting the thiazole ring) impact reactivity and application potential?

Replacing the thiazole with pyrazole or tetrazole alters electronic properties and bioactivity:

  • Tetrazole derivatives exhibit enhanced hydrogen-bonding capacity, improving binding to biological targets .
  • Chlorophenyl substitution at specific positions (e.g., para vs. ortho) modulates steric hindrance and lipophilicity, as seen in agrochemical analogs .
  • Experimental validation via Hammett plots or kinetic studies can quantify substituent effects .

Basic: What analytical techniques are essential for characterizing purity and structure?

  • HPLC-MS: Quantify purity (>95%) and detect byproducts (e.g., unreacted intermediates).
  • NMR/IR: Confirm functional groups (e.g., acetyl C=O at ~1700 cm⁻¹) .
  • Elemental analysis: Validate empirical formula (e.g., C, H, N, Cl content) .

Advanced: How can researchers optimize reaction conditions to scale up synthesis without compromising yield?

Scale-up challenges include heat dissipation and catalyst recovery. Strategies:

Switch to flow chemistry for controlled temperature and mixing.

Recycle catalysts: Bleaching Earth Clay in PEG-400 can be reused ≥3 times with minimal activity loss .

Solvent selection: Ethanol is cost-effective but PEG-400 reduces waste and simplifies purification .

Advanced: What mechanisms explain the compound’s stability under varying pH and temperature conditions?

  • Acidic conditions: Protonation of the thiazole nitrogen may lead to ring-opening.
  • Thermal stability: Decomposition above 200°C (TGA data), with Cl substituents increasing thermal resistance .
  • Light sensitivity: UV studies show photodegradation via C-Cl bond cleavage; store in amber vials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{2-[(2-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethan-1-one

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